3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone
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Overview
Description
3,4-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H20F2N2O and a molecular weight of 330.37 g/mol . This compound is characterized by the presence of two fluorine atoms and a piperazine ring, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 3,4-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 3,4-difluorobenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
3,4-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,4-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,4-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors . The fluorine atoms and piperazine ring play a crucial role in binding to these targets, leading to the modulation of biological pathways . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
3,4-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone can be compared with other similar compounds, such as:
3,4-Difluorobenzophenone: Lacks the piperazine ring, resulting in different chemical and biological properties.
4-Methylpiperazinomethyl benzophenone:
3,4-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone: Similar structure but with different substitution patterns, leading to variations in its chemical behavior.
The uniqueness of 3,4-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone lies in its specific combination of fluorine atoms and piperazine ring, which confer distinct chemical and biological properties .
Biological Activity
3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone, with the chemical formula C19H20F2N2O and CAS number 898789-35-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 330.3717 g/mol
- Purity : ≥ 95%
- Structure : The compound features a benzophenone core with two fluorine atoms and a piperazine derivative, contributing to its unique biological profile.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 3,4-difluoro derivatives exhibit significant antimicrobial activity. For instance, benzophenone derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.
Anticancer Activity
Research has demonstrated that certain benzophenone derivatives can inhibit cancer cell proliferation. A study focusing on the structure-activity relationship (SAR) of benzophenones revealed that modifications at the piperazine moiety significantly enhance cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The presence of fluorine atoms is believed to increase lipophilicity, facilitating better cell membrane penetration and enhancing bioactivity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 12.5 |
This compound | MCF-7 | 15.0 |
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Case Studies
-
Study on Antimicrobial Activity :
A comparative study conducted on various benzophenone derivatives highlighted that compounds with piperazine substituents exhibited enhanced activity against Gram-positive bacteria. The study concluded that the electron-withdrawing nature of fluorine contributes to this enhanced activity. -
Antitumor Efficacy in Vivo :
In an in vivo study using xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no severe adverse effects reported.
Safety and Toxicology
While preliminary studies indicate promising biological activities, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. Current data suggest low toxicity levels; however, further studies are required to confirm these findings.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)16-5-6-17(20)18(21)12-16/h2-6,11-12H,7-10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSBFFUQDYZKPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643451 |
Source
|
Record name | (3,4-Difluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-33-8 |
Source
|
Record name | (3,4-Difluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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